1,4-Bis(bromoacetyl)benzene
Overview
Description
1,4-Bis(bromoacetyl)benzene is an organic compound with the molecular formula C10H8Br2O2. It is a derivative of benzene, where two bromoacetyl groups are attached to the 1 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(bromoacetyl)benzene can be synthesized through the bromination of 1,4-diacetylbenzene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the acetyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of bromine and a suitable catalyst is essential for achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(bromoacetyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The compound can be reduced to form 1,4-bis(acetyl)benzene.
Oxidation Reactions: The acetyl groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include 1,4-bis(azidoacetyl)benzene, 1,4-bis(thiocyanatoacetyl)benzene, and 1,4-bis(methoxyacetyl)benzene.
Reduction Reactions: The major product is 1,4-bis(acetyl)benzene.
Oxidation Reactions: Products include 1,4-bis(carboxylic acid)benzene.
Scientific Research Applications
1,4-Bis(bromoacetyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including heterocycles and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,4-Bis(bromoacetyl)benzene involves its reactivity towards nucleophiles. The bromine atoms in the bromoacetyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the substitution of the bromine atoms. The compound can also undergo electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles, leading to the substitution of hydrogen atoms on the ring.
Comparison with Similar Compounds
Similar Compounds
1,4-Diacetylbenzene: This compound is similar in structure but lacks the bromine atoms. It is less reactive compared to 1,4-Bis(bromoacetyl)benzene.
1,4-Dibromo-2,5-dimethylbenzene: This compound has bromine atoms attached to the benzene ring but lacks the acetyl groups. It undergoes different types of reactions compared to this compound.
1,4-Bis(chloroacetyl)benzene: This compound has chlorine atoms instead of bromine atoms. It is less reactive due to the lower electrophilicity of chlorine compared to bromine.
Uniqueness
This compound is unique due to the presence of both bromoacetyl groups, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-1-[4-(2-bromoacetyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQRKLOVEHCPKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346746 | |
Record name | 1,4-Bis(bromoacetyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946-03-2 | |
Record name | 1,4-Bis(bromoacetyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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